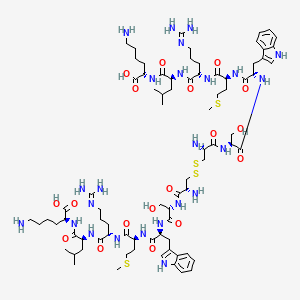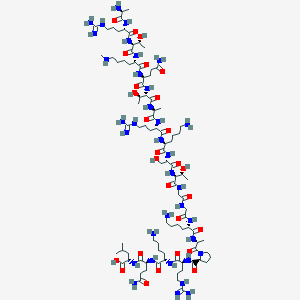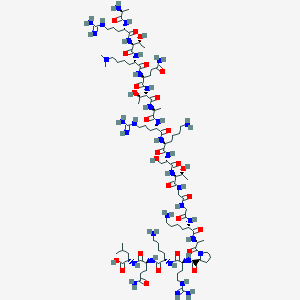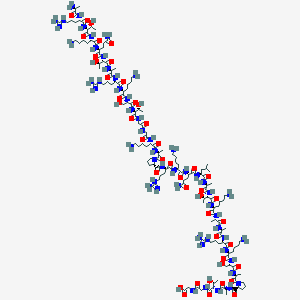
Cy5-ProTx-II
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cy5-ProTx-II is a fluorescently labeled ProTx-II, a famous Nav1.7 blocker. The wild type ProTx-II blocks Nav1.7 with an IC50 value of around 300 pM, Nav1.2, Nav1.5 and Nav1.6 with IC50 values of 41 nM, 79 nM and 26 nM respectively. The Cy5-ProTx-II version developed by Smartox has potent Nav1.7 blocking activity. It was shown to fully block Nav1.7 at 100 nM concentration.
科学的研究の応用
Luminescent Marker Development
Cy5 dye is extensively used as a biomarker in life science research due to its excitation at wavelengths where bio-matter autofluorescence is reduced. A study by He et al. (2007) developed Cy5 dye-doped core-shell silica fluorescent nanoparticles (SFNPs), using biomolecules conjugated with Cy5 as the core material. These nanoparticles were demonstrated as effective near-infrared fluorescent markers for cell recognition, particularly in breast cancer cells (He et al., 2007).
Inhibition of Sodium Channel Gating
ProTx-II, an inhibitory cysteine knot toxin from Thrixopelma pruriens, inhibits voltage-gated sodium channels. Sokolov et al. (2008) found that ProTx-II impedes the movement of gating charges of the sodium channel voltage sensors and reduces sodium conductance. This toxin exhibits subtype-specific actions, indicating potential applications in studying the gating mechanisms of sodium channels (Sokolov et al., 2008).
Fluorescent Imaging of Carbon Nanotubes
Xu et al. (2008) described a method for biofunctionalizing carbon nanotubes (CNTs) using Cy5 labeled goat anti-rabbit IgG. The fluorescent imaging of these functionalized CNTs in solution was achieved, opening up possibilities for biomedical applications involving carbon nanotubes (Xu et al., 2008).
ProTx-II and Its Effect on Sodium Channels
Middleton et al. (2002) identified two peptides, ProTx-I and ProTx-II, from the venom of Thrixopelma pruriens that inhibit sodium channels. These findings shed light on the potential of these peptides as tools for exploring the gating mechanisms of various sodium and calcium channels (Middleton et al., 2002).
Advanced Fluorescence Studies
Huang et al. (2006) investigated the triplet-state characteristics of the Cy5 molecule, providing insights into its photophysical behaviors. This research is crucial for the precise interpretation of Cy5's behaviors in single molecule spectroscopic applications (Huang et al., 2006).
特性
分子量 |
close to 4450 g/mol |
|---|---|
外観 |
dark lyophilized solidPurity rate: > 95 %AA sequence: Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21, Cys15-Cys25Length (aa): 30 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



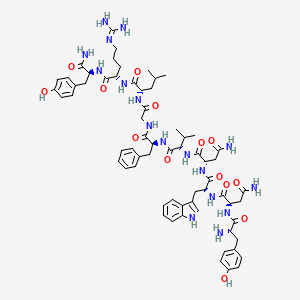
![[Pro3]-GIP (Rat)](/img/structure/B1151268.png)
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)
